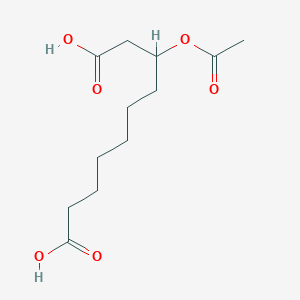
Tenofovir Disoproxil Fumarate(TDF)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tenofovir Disoproxil Fumarate is a nucleotide reverse transcriptase inhibitor used primarily in the treatment of HIV-1 infection and chronic hepatitis B. It is a prodrug of tenofovir, which is more efficiently absorbed in the gastrointestinal tract. Tenofovir Disoproxil Fumarate is marketed under the brand name Viread and is often used in combination with other antiretroviral agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Disoproxil Fumarate involves multiple steps. One common method includes esterifying tenofovir with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. This is followed by purification and conversion into its fumarate salt . Another method involves alkylation of adenine with ®-4-methyl-1,3-dioxolan-2-one to form ®-9-[2-(hydroxyl)propyl]adenine, which is then alkylated with tosylated hydroxymethylphosphonate diester under basic conditions .
Industrial Production Methods: Industrial production of Tenofovir Disoproxil Fumarate typically involves large-scale synthesis using the aforementioned methods, with optimizations for higher yield and purity. The process includes steps like esterification, purification, and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tenofovir Disoproxil Fumarate undergoes various chemical reactions, including hydrolysis, oxidation, and thermal decomposition. The thermal decomposition of Tenofovir Disoproxil Fumarate is a three-step process involving the decomposition of carboxylic ester, phosphoric disoproxil section, and tenofovir section .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Tenofovir Disoproxil Fumarate include chloromethyl isopropyl carbonate, bases like sodium hydroxide, and phase transfer catalysts. Conditions often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products: The major products formed from the reactions of Tenofovir Disoproxil Fumarate include tenofovir, which is the active form, and various intermediates like diethyl phosphonate ester .
Wissenschaftliche Forschungsanwendungen
Tenofovir Disoproxil Fumarate has a wide range of applications in scientific research, particularly in the fields of medicine and pharmacology. It is extensively used in the treatment and prevention of HIV-1 infection and chronic hepatitis B. Additionally, it is used in combination therapies for pre-exposure prophylaxis (PrEP) to reduce the risk of HIV infection . Research also explores its potential in treating other viral infections and its role in combination therapies with other antiretroviral drugs .
Wirkmechanismus
Tenofovir Disoproxil Fumarate is a prodrug that is converted to tenofovir in the body. Tenofovir is then phosphorylated to tenofovir diphosphate, which inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and causing DNA chain termination. This prevents the replication of the viral genome .
Vergleich Mit ähnlichen Verbindungen
- Tenofovir Alafenamide
- Adefovir Dipivoxil
- Lamivudine
Comparison: Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide are both prodrugs of tenofovir but differ in their pharmacokinetics. Tenofovir Alafenamide has better intracellular penetration and lower plasma concentrations, leading to fewer side effects like nephrotoxicity and bone mineral density reduction . Adefovir Dipivoxil, another nucleotide reverse transcriptase inhibitor, is less potent and has a higher risk of nephrotoxicity compared to Tenofovir Disoproxil Fumarate . Lamivudine, while also used in HIV treatment, has a different mechanism of action and is often used in combination with Tenofovir Disoproxil Fumarate for enhanced efficacy .
Eigenschaften
Molekularformel |
C23H34N5O14P |
|---|---|
Molekulargewicht |
635.5 g/mol |
IUPAC-Name |
[[(2S)-2-(6-aminopurin-9-yl)propoxy]methyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)29-9-31-35(27,32-10-30-19(26)34-13(3)4)11-28-6-14(5)24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-;/m0./s1 |
InChI-Schlüssel |
PUKNZLNJLJHBQF-KZHAMYRLSA-N |
Isomerische SMILES |
C[C@@H](COCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)N1C=NC2=C(N=CN=C21)N.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(C)OC(=O)OCOP(=O)(COCC(C)N1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1H-Indol-6-yl)(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)methanone](/img/structure/B13411738.png)
![2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate](/img/structure/B13411746.png)

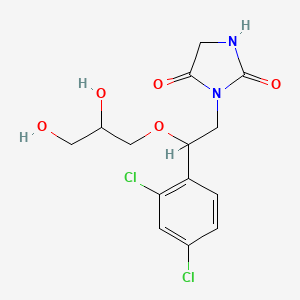

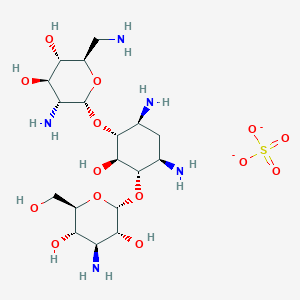
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4R,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13411786.png)
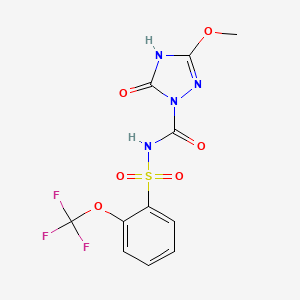
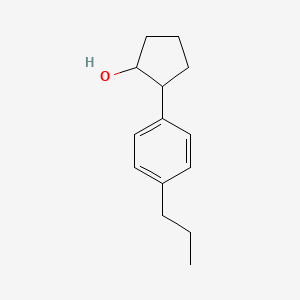
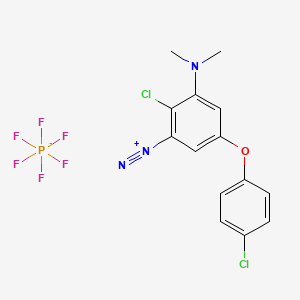
![S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate](/img/structure/B13411811.png)
